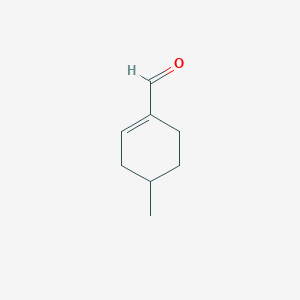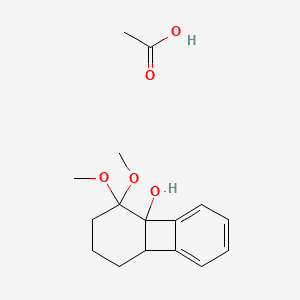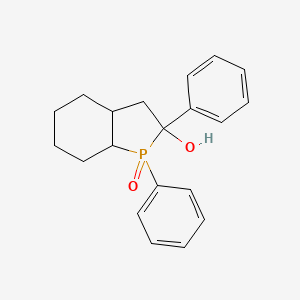
2-Hydroxy-1,2-diphenyloctahydro-1H-1lambda~5~-phosphindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-1,2-diphenyloctahydro-1H-1lambda~5~-phosphindol-1-one is a complex organic compound with a unique structure that includes a phosphindole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1,2-diphenyloctahydro-1H-1lambda~5~-phosphindol-1-one typically involves multi-step organic reactions. The process often starts with the preparation of the phosphindole ring, followed by the introduction of hydroxy and diphenyl groups. Common reagents used in these reactions include phosphine oxides, phenylboronic acids, and various catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, often involving high temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1,2-diphenyloctahydro-1H-1lambda~5~-phosphindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The hydroxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Hydroxy-1,2-diphenyloctahydro-1H-1lambda~5~-phosphindol-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-1,2-diphenyloctahydro-1H-1lambda~5~-phosphindol-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research to fully understand the compound’s effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphindole derivatives and related organic molecules with hydroxy and phenyl groups. Examples include:
- 2-Hydroxy-1,2-diphenylphosphindole
- 1,2-Diphenylphosphindole
- 2-Hydroxy-1-phenyloctahydro-1H-phosphindol-1-one
Uniqueness
What sets 2-Hydroxy-1,2-diphenyloctahydro-1H-1lambda~5~-phosphindol-1-one apart from similar compounds is its unique combination of functional groups and its specific structural configuration. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
90097-40-8 |
|---|---|
Molecular Formula |
C20H23O2P |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1-oxo-1,2-diphenyl-3a,4,5,6,7,7a-hexahydro-3H-phosphindol-2-ol |
InChI |
InChI=1S/C20H23O2P/c21-20(17-10-3-1-4-11-17)15-16-9-7-8-14-19(16)23(20,22)18-12-5-2-6-13-18/h1-6,10-13,16,19,21H,7-9,14-15H2 |
InChI Key |
GAEATNFJIPMKTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CC(P2(=O)C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(2-Heptylundecyl)oxy]propane-1,2-diol](/img/structure/B14372419.png)
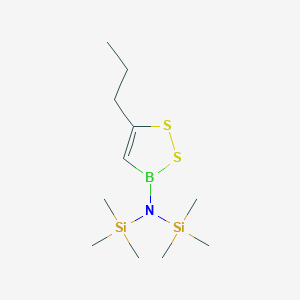
![2-[(Ethoxycarbonothioyl)sulfanyl]ethyl pentanoate](/img/structure/B14372429.png)
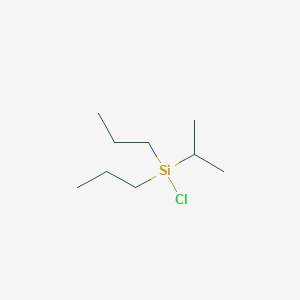
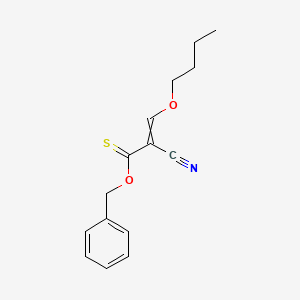
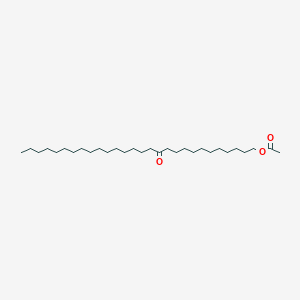
![N-Phenyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B14372452.png)
![2-Methyl-1-propyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14372457.png)
![Piperidine, 1-[(4-methylphenyl)sulfonyl]-2-(2-oxo-2-phenylethyl)-](/img/structure/B14372466.png)
![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-pyridin-2-ylurea](/img/structure/B14372479.png)
